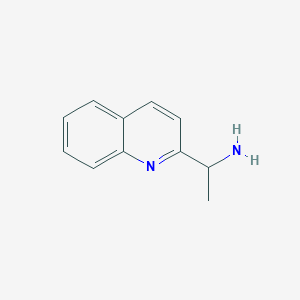

(1S)-1-(2-Quinolyl)ethylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

1-quinolin-2-ylethanamine |

InChI |

InChI=1S/C11H12N2/c1-8(12)10-7-6-9-4-2-3-5-11(9)13-10/h2-8H,12H2,1H3 |

InChI Key |

OSJLYUIRCUMENX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2C=C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1s 1 2 Quinolyl Ethylamine and Its Chiral Derivatives

Stereoselective Synthetic Approaches to Chiral Quinolyl-Ethylamines

Stereoselective synthesis is paramount for producing single-enantiomer compounds. For chiral quinolyl-ethylamines, this involves the creation of the stereogenic center at the α-position to the quinoline (B57606) ring with high fidelity. Methodologies range from direct enantioselective catalysis on prochiral substrates to diastereoselective transformations of substrates bearing a covalently bonded chiral controller.

Asymmetric catalysis offers an economical and efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Transition-metal catalysis and organocatalysis are the two main pillars of this field.

The asymmetric hydrogenation of N-heteroaromatics, such as quinolines, is a powerful and direct method for synthesizing chiral saturated heterocycles. acs.org This approach is highly atom-economical and environmentally benign. nih.gov The development of chiral transition-metal catalysts, particularly those based on iridium and ruthenium, has been pivotal for the highly enantioselective hydrogenation of substituted quinolines to yield chiral tetrahydroquinolines. acs.orgrsc.org

For instance, iridium complexes bearing phosphino-oxazoline chiral ligands have demonstrated high activity and selectivity in the asymmetric hydrogenation of N-aryl imines. nih.gov Similarly, chiral Ir-SpiroPAP catalysts have been employed for the partial hydrogenation of 4-substituted 3-ethoxycarbonylquinolines, affording chiral 1,4-dihydroquinolines with exceptional enantioselectivity (up to 99% ee). nih.gov While the direct reduction of a pre-formed imine or enamine derived from 2-acetylquinoline is a common strategy, the hydrogenation of the quinoline ring itself can also establish the desired stereocenter. Metal-free hydrogenation using chiral diene-derived borane (B79455) catalysts has also been successfully applied to 2,4-disubstituted quinolines, producing tetrahydroquinolines with high diastereoselectivity (up to 99:1 dr) and enantioselectivity (up to 98% ee). acs.org

Table 1: Examples of Enantioselective Reduction of Quinolines

| Substrate | Catalyst/Ligand | Reductant | Product | Yield (%) | ee (%) / dr | Reference |

|---|---|---|---|---|---|---|

| 2,4-Disubstituted Quinolines | Chiral Diene/Borane | H₂ | Tetrahydroquinolines | 75-98 | 86-98 ee, 95:5-99:1 dr | acs.org |

| 4-Substituted 3-Ethoxycarbonylquinolines | Chiral Ir-SpiroPAP | H₂ | 1,4-Dihydroquinolines | up to 95 | up to 99 ee | nih.gov |

| 2-(Pyridin-2-yl)quinolines | Ruthenium Complex | H₂ | 2-(Pyridin-2-yl)-tetrahydroquinolines | High | Excellent | rsc.org |

Chiral Lewis acids activate electrophiles by coordinating to a lone pair of electrons, thereby lowering the LUMO of the substrate and facilitating nucleophilic attack within a defined chiral environment. This strategy has been applied to various asymmetric transformations, including Diels-Alder, aldol (B89426), and Baylis-Hillman reactions. semanticscholar.orgresearchgate.net

In the context of synthesizing chiral quinolyl amines, a chiral Lewis acid can be used to catalyze the asymmetric addition of a nucleophile to an imine derived from 2-acetylquinoline. For example, a chiral titanium(IV) complex has been used as a Lewis acid catalyst in an asymmetric inverse-electron-demand Diels-Alder reaction to produce asymmetric tetrahydroquinoline derivatives with high enantioselectivity. nih.gov While not a direct synthesis of the target ethylamine (B1201723), this demonstrates the principle of using chiral Lewis acids to control stereochemistry in quinoline systems. The development of catalysts for the direct asymmetric addition of alkyl groups to quinoline-derived imines remains an active area of research.

Mechanistic studies suggest that cascade reactions can be initiated by visible light and catalyzed by a chiral Lewis acid, such as an AlBr₃-activated 1,3,2-oxazaborolidine, to convert substrates into enantioenriched polycyclic structures with up to 96% ee. rsc.org

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. rsc.org Chiral primary and secondary amines, Brønsted acids, and hydrogen-bond donors are common classes of organocatalysts. rsc.orgnih.gov The synthesis of chiral amines via organocatalysis often involves the activation of a carbonyl compound or an imine. nih.gov

For the synthesis of chiral quinolyl amines, an organocatalyst can activate an imine derived from 2-acetylquinoline towards nucleophilic addition. For example, chiral phosphoric acids can act as Brønsted acid catalysts to activate imines for the addition of various nucleophiles. The asymmetric allylation of imines, catalyzed by chiral disulfonimides, represents a key methodology in the synthesis of chiral homoallylic amines, which are precursors to various nitrogen-containing natural products. nih.gov Another approach involves the stereoselective aziridination of imines using ammonium ylides generated in situ, which can be rendered enantioselective by using chiral tertiary amines as catalysts, achieving up to 92% enantiomeric excess. organic-chemistry.org These methods provide pathways to chiral amine scaffolds that can be adapted for the synthesis of (1S)-1-(2-Quinolyl)ethylamine.

Table 2: Organocatalytic Approaches to Chiral Amines

| Reaction Type | Catalyst | Substrates | Product Type | ee (%) | Reference |

|---|---|---|---|---|---|

| Allylation of Imines | Chiral Disulfonimide | Allyltrimethylsilane, N-Fmoc-imines | Fmoc-protected homoallylic amines | High | nih.gov |

| Aziridination of Imines | Chiral Tertiary Amines | N-tosyl imines, phenacyl bromides | Functionalized aziridines | up to 92 | organic-chemistry.org |

| Asymmetric Halogenation | Jørgensen-Hayashi catalyst, Cinchona alkaloid derivatives | Aldehydes, β-keto acids | Chiral halogenated compounds | High | nih.gov |

A well-established strategy for asymmetric synthesis involves the use of a chiral auxiliary. researchgate.net This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. researchgate.net

For the synthesis of this compound, a prochiral enolate or imine derived from 2-acetylquinoline could be appended with a chiral auxiliary. For example, amides derived from pseudoephenamine have been shown to be highly effective chiral auxiliaries in the diastereoselective alkylation of enolates, providing excellent stereocontrol, especially in the formation of quaternary carbon centers. nih.govharvard.edu Similarly, chiral oxazolidinones (Evans auxiliaries) are widely used to control the stereochemistry of aldol reactions and alkylations. wikipedia.org The reaction of an enolate bearing such an auxiliary with an electrophile proceeds with high diastereoselectivity due to steric hindrance imposed by the auxiliary, which blocks one face of the enolate. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Table 3: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Features | Reference |

|---|---|---|---|

| Pseudoephenamine | Asymmetric alkylation | High diastereoselectivity, crystalline derivatives | nih.govharvard.edu |

| Oxazolidinones (Evans) | Aldol reactions, alkylations | Predictable stereochemistry, reliable | wikipedia.org |

| Camphorsultam | Diels-Alder reactions, alkylations | High facial bias, robust | researchgate.net |

| SAMP/RAMP | Asymmetric alkylation of ketones/aldehydes | Forms chiral hydrazones, high ee | wikipedia.org |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. rsc.orgnih.gov These, along with one-pot tandem or cascade reactions, streamline synthetic sequences by avoiding the isolation and purification of intermediates, thus saving time, reagents, and solvents. mdpi.comnih.gov

The synthesis of quinoline scaffolds is amenable to such strategies. For example, the Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a classic method for quinoline synthesis that can be incorporated into one-pot sequences. Palladium-catalyzed cascade reactions have been developed to construct the 2-quinolone core, and similar strategies could be envisioned for quinoline synthesis. mdpi.com The Ugi four-component reaction, which combines an amine, an isocyanide, an aldehyde, and a carboxylic acid, is another powerful MCR that can generate complex amide scaffolds in a single step and could potentially be adapted to create quinolyl-amine structures. mdpi.com By employing a chiral component (e.g., a chiral amine or carboxylic acid), stereochemical control can be introduced into these efficient processes.

Asymmetric Catalytic Synthesis Strategies

Functionalization and Derivatization Strategies for this compound Systems

The chiral scaffold of this compound serves as a valuable building block in synthetic chemistry, primarily due to its versatile functional groups that allow for a wide range of chemical modifications. These modifications are crucial for tailoring the molecule's steric and electronic properties for specific applications in catalysis and materials science. The primary sites for functionalization include the nitrogen atom of the ethylamine side chain, the quinoline ring system, and the ethane bridge.

N-Functionalization for Ligand Design and Chiral Auxiliary Development

The primary amine group of this compound is a key site for modifications aimed at developing novel chiral ligands and auxiliaries. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, enabling a variety of N-functionalization strategies.

Common N-functionalization reactions include N-alkylation, N-acylation, and the formation of Schiff bases. N-alkylation introduces alkyl groups to the nitrogen atom, which can be challenging to perform selectively to avoid overalkylation, as the nucleophilicity of the nitrogen increases with each alkylation. nih.gov However, selective mono- or di-alkylation can be achieved under controlled conditions, providing access to secondary and tertiary amines with tailored steric bulk. rsc.org

Schiff base formation, through the condensation reaction between the primary amine and an aldehyde or ketone, is a straightforward method to introduce a diverse range of substituents. jetir.orgmediresonline.org These imine derivatives are particularly useful in the design of chiral ligands for asymmetric catalysis, as the electronic and steric properties of the ligand can be fine-tuned by varying the carbonyl component. researchgate.net The resulting Schiff bases can coordinate with various metal centers, creating chiral environments for stereoselective transformations.

| Reaction Type | Reagents and Conditions | Product Type | Application in Ligand Design |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3) | Secondary or Tertiary Amine | Modifies steric hindrance and basicity of the nitrogen center. |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH4) | Secondary or Tertiary Amine | Provides a controlled route to N-alkylated products. |

| N-Acylation | Acyl chloride or Anhydride, Base | Amide | Introduces a rigid amide bond, useful for creating structured ligands. |

| Schiff Base Formation | Aldehyde or Ketone, Acid or Base catalyst, Reflux | Imine (Schiff Base) | Creates versatile bidentate or tridentate ligands for metal coordination. researchgate.net |

Quinolyl Ring Modifications and Substituent Effects on Reactivity

The quinoline ring of this compound is an aromatic system that can undergo various modifications, primarily through electrophilic and nucleophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are influenced by the inherent electronic properties of the quinoline system and the presence of the ethylamine substituent.

Electrophilic aromatic substitution on the quinoline ring typically occurs on the benzene portion of the fused ring system, which is more electron-rich than the pyridine ring. quimicaorganica.orgresearchgate.net The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates it towards electrophilic attack. reddit.com Consequently, electrophiles tend to add to positions 5 and 8 of the quinoline ring. quimicaorganica.orgreddit.com The stability of the resulting cationic intermediate is a key factor in determining this regioselectivity. quimicaorganica.org

Nucleophilic aromatic substitution, conversely, is favored on the electron-deficient pyridine ring, particularly at positions 2 and 4. researchgate.net In the case of this compound, the presence of the substituent at the 2-position directs nucleophilic attack to other positions, or would require a leaving group at the 2- or 4-position for a substitution to occur. For instance, in halo-substituted quinolines, the halogen atom can be displaced by a variety of nucleophiles, a reaction that is foundational in the synthesis of highly functionalized quinoline derivatives. nih.gov Concerted nucleophilic aromatic substitution (cSNAr) is a possible mechanism that does not strictly require strong electron-withdrawing groups for the reaction to proceed. nih.gov

Furthermore, modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide powerful tools for introducing a wide array of functional groups onto the quinoline scaffold, assuming a suitable halo-quinoline precursor is available. mdpi.comwikipedia.org These reactions have revolutionized the synthesis of complex molecules by allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com

| Reaction Type | Substituent Type | Effect on Reactivity | Favored Positions |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Electron-Donating Group (EDG) | Activates the benzene ring | 5 and 8 |

| Electron-Withdrawing Group (EWG) | Deactivates the benzene ring | 5 and 8 (slower reaction) | |

| Nucleophilic Aromatic Substitution | Electron-Donating Group (EDG) | Deactivates the pyridine ring | 2 and 4 (slower reaction) |

| Electron-Withdrawing Group (EWG) | Activates the pyridine ring | 2 and 4 |

Ethane Chain Functionalization in this compound Derivatives

Functionalization of the ethane chain in this compound presents a synthetic challenge due to the presence of relatively unreactive C-H bonds. However, strategic modifications to this part of the molecule can significantly impact its conformational flexibility and its application as a chiral ligand or auxiliary.

One potential strategy involves the deprotonation of the methyl group, which is alpha to the quinoline ring. The acidity of these protons is slightly increased due to the adjacent aromatic system. Treatment with a strong base could generate a carbanion that can then react with various electrophiles, allowing for the introduction of new functional groups at this position.

Another approach is the directed C-H functionalization. Recent advances in catalysis have enabled the selective activation of C(sp³)–H bonds. nih.gov For example, a catalytic system could be designed to functionalize the β-amino C–H bonds. nih.govnih.gov Such a transformation would allow for the synthesis of β-substituted amine derivatives, which are prevalent in many pharmaceutical compounds. nih.gov While specific examples for this compound are not abundant, the general principles of C-H activation offer a promising avenue for future research in derivatizing this scaffold.

| Position | Strategy | Reagents and Conditions | Potential Product |

|---|---|---|---|

| Methyl Group (C1 of ethyl) | Deprotonation-Alkylation | Strong Base (e.g., n-BuLi), then Electrophile (e.g., R-X) | Derivative with extended carbon chain |

| Methylene Group (C2 of ethyl) | Directed β-C-H Activation | Transition Metal Catalyst, Oxidant | β-functionalized amine derivative |

| Entire Chain | Retro-synthetic approach | Synthesis from a pre-functionalized building block | Derivative with functional group on the ethane bridge |

Coordination Chemistry and Metal Complexation of 1s 1 2 Quinolyl Ethylamine Ligands

Design Principles for (1S)-1-(2-Quinolyl)ethylamine-Based Chiral Ligands

The successful application of this compound in coordination chemistry is underpinned by strategic ligand design. This involves the careful manipulation of steric and electronic properties to create specific coordination environments around a metal center.

The steric and electronic characteristics of ligands derived from this compound are pivotal in dictating the geometry and reactivity of their metal complexes. The quinoline (B57606) group provides a rigid and sterically defined framework. Modifications to this structure, such as the introduction of bulky substituents, can create a chiral pocket around the metal, which is crucial for enantioselective processes. nih.gov The substituents near the coordination site can exert a strong, direct influence on reactions occurring within the metal's coordination sphere. nih.gov

To enhance the stability and pre-organization of metal complexes, the this compound unit is frequently integrated into multidentate ligand frameworks. nih.gov This is often achieved by reacting the primary amine with other molecules to introduce additional donor groups, leading to the formation of ligands that can bind to a metal center at multiple points. nih.gov The denticity of these multidentate amine ligands plays a crucial role in their coordination chemistry. nih.gov

For example, tripodal tetradentate ligands containing the 2-quinolylethyl moiety have been synthesized and their coordination chemistry explored. dntb.gov.uanih.gov These multidentate structures can enforce specific coordination geometries, which is often a prerequisite for high stereocontrol in asymmetric catalysis. The resulting chelate effect, from the formation of multiple rings upon coordination, contributes to the thermodynamic stability of the metal complexes.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with ligands derived from this compound typically involves the reaction of the ligand with a suitable metal salt. The resulting complexes are then rigorously characterized to determine their structure and properties.

Ligands based on the this compound scaffold have been successfully coordinated with a variety of transition metals. researchgate.net The synthesis of these complexes is generally carried out by reacting the ligand with a metal chloride in an appropriate solvent. The resulting solid metal complexes are then isolated and purified. The coordination modes can be versatile, depending on the specific ligand design and the metal ion. For instance, Schiff base derivatives can act as bidentate or tridentate ligands.

A suite of spectroscopic and crystallographic techniques is employed to fully characterize the synthesized metal complexes. nih.govnih.gov Methods such as FT-IR, NMR, and UV-Visible spectroscopy provide insights into the ligand's coordination mode and the electronic structure of the metal center. nih.govnih.gov

For example, the crystal structures of several chiral Zn(II) Schiff base complexes have been determined, revealing distorted octahedral geometries where the nitrogen atoms of the pyridyl and imine groups of the ligands are coordinated to the central zinc ion. nih.gov Similarly, the structures of nickel(II) and cobalt(II) complexes with a pyrazolyl Schiff-base ligand have been elucidated, showing distorted octahedral geometries with a N6 donor set. researchgate.net This detailed structural information is critical for understanding the relationship between the catalyst structure and its performance in asymmetric reactions.

Below is a table summarizing key crystallographic data for selected metal complexes derived from ligands related to the this compound framework.

| Compound ID | Metal Ion | Coordination Geometry | Crystal System | Space Group | Key Bond Lengths (Å) |

| Complex B | Zn(II) | Distorted Octahedral | Monoclinic | C2 | Zn-N(pyridyl), Zn-N(imine) |

| Complex C | Zn(II) | Distorted Octahedral | Cubic | P2₁3 | Zn-N(pyridyl), Zn-N(imine) |

| Complex D | Zn(II) | Distorted Octahedral | Cubic | P2₁3 | Zn-N(pyridyl), Zn-N(imine) |

| Complex I | Ni(II) | Distorted Octahedral | - | - | Ni-N |

| Complex II | Co(II) | Distorted Octahedral | - | - | Co-N |

Data for Complexes B, C, and D sourced from reference nih.gov. Data for Complexes I and II sourced from reference researchgate.net.

Spectroscopic and Crystallographic Elucidation of Metal Complex Geometries

Advanced Spectroscopic Probing of Ligand-Metal Interactions (e.g., NMR, UV-Vis, IR)

The coordination of this compound to a metal center induces significant changes in its spectroscopic properties, which can be monitored by various techniques to elucidate the structure and bonding within the resulting complex. These methods are crucial for characterizing the catalyst's active state and understanding the ligand's electronic and steric environment. researchgate.netekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for probing the ligand's coordination. unibas.it Upon complexation, the chemical shifts of the protons on the quinoline ring and the ethylamine (B1201723) backbone are altered. Protons closer to the metal center typically experience the most significant shifts due to changes in the electronic environment. For instance, a downfield shift in the azomethine proton and an upfield shift in the alpha protons relative to the nitrogen atom in the quinoline ring can be observed, confirming the coordination of the nitrogen atoms to the metal center. mdpi.com The diamagnetic nature of some resulting complexes allows for clear NMR signal analysis. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectroscopy provides insights into the electronic transitions within the metal complex. mdpi.com The spectra of the free ligand typically show π → π* transitions within the quinoline ring. mdpi.com Upon coordination to a metal, new absorption bands often appear in the visible region, which are attributed to ligand-to-metal charge transfer (LMCT) and d-d transitions. nih.gov These new bands are indicative of the formation of the ligand-metal bond and can be used to study the geometry of the complex. mdpi.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify changes in the vibrational frequencies of the ligand's functional groups upon complexation. bendola.com The stretching frequency of the C=N bond in the quinoline ring and the N-H bonds of the amine group are particularly informative. A shift in these bands to lower frequencies upon complexation indicates a weakening of these bonds due to the donation of electron density to the metal center, confirming the involvement of these nitrogen atoms in coordination. bendola.com Furthermore, the appearance of new, non-ligand bands at lower frequencies can be assigned to the metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination. bendola.com

| Spectroscopic Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| ¹H NMR | Downfield shift of azomethine protons; changes in chemical shifts of quinoline and ethylamine protons. | Confirms coordination of nitrogen atoms to the metal center and alteration of the ligand's electronic environment. | mdpi.com |

| UV-Vis | Appearance of new absorption bands (d-d transitions, LMCT). | Indicates formation of the metal complex and provides information on its electronic structure and geometry. | nih.gov |

| IR | Shift in C=N and N-H stretching frequencies; appearance of new M-N bands. | Direct evidence of coordination through nitrogen atoms and formation of metal-ligand bonds. | bendola.com |

Application of this compound Metal Complexes in Asymmetric Catalysis

Metal complexes derived from chiral ligands containing quinoline motifs, such as this compound, are highly valuable in asymmetric catalysis for generating enantiomerically pure compounds. researchgate.netscilit.com The chirality of the ligand creates a specific three-dimensional environment around the metal's active site, which allows for stereochemical control during the catalytic transformation. mdpi.com These catalysts have been successfully employed in a variety of enantioselective reactions. nih.govkobe-u.ac.jp

Enantioselective Transformations Mediated by Chiral Metal-Quinolyl Amine Catalysts

The primary application of this compound metal complexes is in mediating enantioselective reactions, where a prochiral substrate is converted into a chiral product with a high preference for one enantiomer. nih.gov A prominent example is the asymmetric hydrogenation of unsaturated compounds. nih.gov Ruthenium complexes of chiral diamine ligands have proven highly effective for the asymmetric hydrogenation of quinoline derivatives, yielding chiral tetrahydroquinolines with excellent enantioselectivity (up to 99% ee). nih.gov This transformation is significant for the synthesis of important natural alkaloids and pharmaceutical intermediates. nih.gov

Another key area is the enantioselective C-H functionalization. mdpi.comnih.gov Palladium-catalyzed enantioselective arylation of C(sp³)–H bonds in aliphatic amines has been achieved using chiral anionic ligands, demonstrating the broad applicability of these catalyst systems. mdpi.com The chiral environment enforced by the ligand is crucial for differentiating between enantiotopic C-H bonds, leading to high levels of enantiocontrol. nih.gov

| Reaction Type | Catalyst System (Example) | Substrate | Product | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Ru-diamine complex | Quinoline derivatives | 1,2,3,4-Tetrahydroquinolines | Good to excellent | nih.gov |

| Asymmetric Allylic Oxidation | Cu(I) with N,N-bidentate quinolyl Schiff base | Cyclic olefins | Chiral allylic esters | Up to >99% ee | kobe-u.ac.jp |

| Enantioselective C-H Arylation | Pd(II) with Chiral Phosphoric Acid | Aliphatic amines | α-Arylated amines | High enantioselectivities | nih.gov |

Mechanistic Investigations of Chiral Metal-Catalyzed Reactions

Understanding the reaction mechanism is critical for optimizing catalyst performance and developing new catalytic systems. For the asymmetric hydrogenation of quinolines catalyzed by Ru-diamine complexes, mechanistic studies suggest a stepwise H⁺/H⁻ transfer process that occurs outside the metal's coordination sphere. nih.gov The enantioselectivity is believed to originate from a CH/π attraction between an η⁶-arene ligand on the ruthenium complex and the fused phenyl ring of the dihydroquinoline intermediate within a 10-membered ring transition state. nih.gov

Mechanistic insights have also guided the extension of catalytic strategies to new substrate classes. For example, understanding the role of hydrogen-bonding interactions between a substrate and the ligand of a Ru catalyst in asymmetric transfer hydrogenation was crucial for extending the methodology from synthesizing chiral morpholines to chiral piperazines. nih.gov This demonstrates that a detailed mechanistic proposal can predict the absolute stereochemistry and enable the rational design of catalysts for new applications. nih.gov

Ligand Effects on Catalyst Performance, Regioselectivity, and Enantioselectivity

The structure of the chiral ligand profoundly influences the activity, regioselectivity, and enantioselectivity of the metal catalyst. researchgate.net The binding of a chiral ligand to a transition metal creates a defined chiral environment that directs the stereochemical outcome of the reaction. mdpi.com Subtle modifications to the ligand's steric and electronic properties can lead to significant changes in catalyst performance.

For instance, the steric bulk of substituents on the chiral ligand can force an incoming substrate to approach the metal center from a less-hindered direction, thereby controlling the enantioselectivity. mdpi.com In reactions with multiple potential reaction sites, the ligand structure can also dictate regioselectivity, favoring one constitutional isomer over another. This control is essential in complex molecule synthesis where both stereochemistry and regiochemistry must be precisely managed. nih.gov The development of modular chiral ligands allows for the fine-tuning of the catalyst's properties to achieve high efficiency and selectivity for a specific transformation. nih.gov

Organocatalysis and Chiral Auxiliary Applications of 1s 1 2 Quinolyl Ethylamine

(1S)-1-(2-Quinolyl)ethylamine as a Chiral Organocatalyst Precursor

This compound serves as a valuable chiral building block in the synthesis of organocatalysts. Its rigid quinoline (B57606) backbone and stereogenic center bearing a primary amine make it an ideal scaffold for creating catalysts that can effectively control the stereochemical outcome of chemical reactions. The primary amine provides a convenient handle for derivatization, allowing for the introduction of various functional groups capable of activating substrates through non-covalent interactions such as hydrogen bonding.

The design of organocatalysts derived from this compound often focuses on incorporating a hydrogen-bond-donating moiety, such as a thiourea (B124793) group. Thiourea-based organocatalysts are known for their ability to activate electrophiles and organize transition states through dual hydrogen bonding.

The synthesis of these thiourea derivatives is typically a straightforward process. It involves the nucleophilic addition of the primary amine of this compound to an isothiocyanate. nih.govmdpi.com This reaction is generally high-yielding and allows for the creation of a diverse library of catalysts by simply varying the substituent on the isothiocyanate partner (R-N=C=S). This modularity enables the fine-tuning of the catalyst's steric and electronic properties to suit specific asymmetric transformations. mdpi.comresearchgate.net The general synthetic scheme proceeds as follows:

This reaction allows for the preparation of a wide range of catalysts.

Table 1: Examples of Thiourea Organocatalysts Derived from this compound

| Catalyst Name | R-Group on Isothiocyanate |

|---|---|

| N-((1S)-1-(2-Quinolyl)ethyl)-N'-phenylthiourea | Phenyl |

| N-((1S)-1-(2-Quinolyl)ethyl)-N'-(3,5-bis(trifluoromethyl)phenyl)thiourea | 3,5-bis(trifluoromethyl)phenyl |

Thiourea organocatalysts derived from this compound are effective in a variety of asymmetric reactions, most notably in carbon-carbon bond-forming reactions. nih.govrug.nlresearchgate.net The mechanism of catalysis relies on the thiourea moiety's ability to act as a dual hydrogen-bond donor, binding to and activating an electrophilic substrate. This activation lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile, making it more susceptible to nucleophilic attack. The chiral environment established by the this compound scaffold then directs the nucleophile to attack one face of the electrophile preferentially, leading to the formation of one enantiomer over the other.

These catalysts have shown significant success in reactions such as:

Michael Additions: The conjugate addition of nucleophiles (e.g., dicarbonyl compounds, ketones) to α,β-unsaturated acceptors like nitroalkenes.

Friedel-Crafts Alkylations: The enantioselective alkylation of indoles or pyrroles with nitroalkenes.

Aldol (B89426) Reactions: The stereoselective reaction between an enolate and an aldehyde or ketone. mdpi.com

Mannich Reactions: The aminoalkylation of a carbon acid.

The quinoline motif can further contribute to stereoselectivity through π-π stacking interactions with aromatic substrates, helping to create a well-defined and ordered transition state.

Table 2: Representative Performance in an Asymmetric Michael Addition

| Reaction | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Dimethyl malonate + trans-β-nitrostyrene | 5 | Toluene | 95 | 92 |

The scope of organocatalysts derived from this compound is broad, accommodating a range of nucleophiles and electrophiles. For instance, in Michael additions, various substituted β-nitrostyrenes and different malonates or ketones can often be used successfully. The catalyst's effectiveness, however, is not universal and is subject to certain limitations.

Scope:

Effective for activating a variety of electrophiles, particularly those containing nitro, carbonyl, or imine groups.

Tolerant of diverse functional groups on both the nucleophile and electrophile.

The modular synthesis allows for catalyst optimization for specific substrate classes.

Limitations:

Substrate Dependence: The enantioselectivity can be highly sensitive to the steric and electronic properties of the substrates. Highly hindered substrates may result in lower yields and selectivities.

Catalyst Loading: In some cases, relatively high catalyst loadings (5-20 mol%) may be required to achieve good conversion rates in a reasonable timeframe.

Reaction Conditions: Achieving high enantioselectivity often requires careful optimization of reaction parameters such as solvent, temperature, and the presence of additives or co-catalysts.

Product Inhibition: In some reactions, the product may bind to the catalyst, leading to decreased catalytic activity over time.

This compound as a Chiral Auxiliary in Diastereoselective Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com this compound is an effective chiral auxiliary, primarily due to its steric bulk and the conformational rigidity it imparts upon attachment to a substrate.

Stereocontrol is achieved by attaching the this compound auxiliary to a substrate, typically via an amide bond, to form a diastereomeric intermediate. The bulky and rigid quinolyl group effectively blocks one face of the molecule. chemeurope.com When a reaction is performed, for example, the alkylation of an enolate derived from the substrate, the reagent is forced to approach from the less sterically hindered face. This directed attack leads to the preferential formation of one diastereomer of the product. researchgate.net

This strategy is commonly employed in transformations such as:

Asymmetric alkylations of carboxylic acid derivatives. nih.gov

Diastereoselective aldol reactions. researchgate.net

Stereoselective conjugate additions.

The level of diastereoselectivity is often very high, as the rigid quinoline structure provides a well-defined steric environment that strongly influences the trajectory of the incoming reagent.

Table 3: Diastereoselective Alkylation of a Propionate Amide Derived from this compound

| Electrophile (R-X) | Base | Diastereomeric Excess (de, %) |

|---|---|---|

| Benzyl bromide (BnBr) | LDA | >98 |

| Ethyl iodide (EtI) | LHMDS | 95 |

For a chiral auxiliary to be practical, it must be easy to attach to the substrate and subsequently remove without racemizing or damaging the newly formed stereocenter. wikipedia.orgchemeurope.com

Attachment: The most common method for attaching the this compound auxiliary is through the formation of an amide bond. This is typically achieved by reacting the amine with a carboxylic acid derivative of the substrate, such as an acyl chloride or acid anhydride, often in the presence of a non-nucleophilic base. chemeurope.com This reaction is generally efficient and high-yielding.

Substrate-COOH + SOCl₂ → Substrate-COCl

Substrate-COCl + this compound → Substrate-CONH-(1S)-1-(2-Quinolyl)ethyl

Removal: After the diastereoselective transformation is complete, the auxiliary is cleaved to yield the enantiomerically enriched product. The robust amide linkage requires specific conditions for cleavage:

Acidic or Basic Hydrolysis: Vigorous hydrolysis with strong acid (e.g., HCl) or base (e.g., KOH) can cleave the amide to yield the chiral carboxylic acid. These conditions must be chosen carefully to avoid epimerization of the α-stereocenter.

Reductive Cleavage: Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can reduce the amide to furnish the corresponding chiral primary alcohol.

Nucleophilic Cleavage: Other nucleophiles, such as basic hydrogen peroxide or organometallic reagents, can also be employed to release the product as a carboxylic acid or ketone, respectively.

Lack of Specific Research Data Precludes Article Generation

A thorough review of scientific literature reveals a significant scarcity of published research detailing the specific application of "this compound" as a chiral auxiliary or organocatalyst in asymmetric synthesis. Consequently, the data required to construct an article focusing on its "Impact on Diastereoselectivity and Resultant Enantiopurity," complete with detailed research findings and data tables as per the user's request, is not available in the public domain.

While the fields of organocatalysis and the use of chiral auxiliaries are extensive, and numerous quinoline-based compounds have been successfully employed in asymmetric reactions, specific studies quantifying the diastereoselectivity and enantiopurity achieved with "this compound" are not found. Scientific articles that form the basis of such a detailed analysis typically report specific outcomes of reactions, including diastereomeric ratios (d.r.) or diastereomeric excess (d.e.), and enantiomeric excess (e.e.) for a range of substrates. This empirical data is essential for a rigorous discussion of a compound's effectiveness in controlling stereochemical outcomes.

Without access to peer-reviewed studies that have investigated and reported these specific stereochemical outcomes for reactions involving "this compound," any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. The creation of data tables, a core requirement of the request, is impossible without the underlying experimental results.

Therefore, until such research is conducted and published, an article adhering to the specified outline and content requirements cannot be produced.

Computational Chemistry Investigations of 1s 1 2 Quinolyl Ethylamine Systems

Theoretical Studies on Molecular Structure and Conformation of (1S)-1-(2-Quinolyl)ethylamine

Before its role in a reaction can be modeled, the intrinsic properties of the this compound molecule must be understood. This involves determining its most stable three-dimensional shapes and electronic properties.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), are the cornerstone for studying the electronic structure of molecules. These calculations can determine a variety of electronic properties that govern the molecule's reactivity.

Key parameters typically calculated include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other reagents. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the quinoline (B57606) ring and the amino group would be expected to be electron-rich sites, crucial for coordinating to metals or interacting with substrates.

A hypothetical data table for such calculations on a generic chiral amine is presented below.

| Computational Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.1 D | Measures overall polarity of the molecule |

Conformational Analysis and Chiral Recognition Mechanisms

The flexibility of the ethylamine (B1201723) side chain relative to the rigid quinoline ring means that this compound can exist in several different spatial arrangements, or conformations. A conformational analysis aims to identify the most stable (lowest energy) conformers, as these are the most likely to be present and participate in reactions.

This analysis is critical for understanding chiral recognition, which is the ability of a chiral molecule to differentiate between the enantiomers of another chiral compound. nih.gov The specific three-dimensional shape of the ligand determines how it will interact with a substrate. The mechanism often relies on forming a transient diastereomeric complex, where the different spatial arrangements of the two substrate enantiomers lead to different interaction energies. Key interactions governing this recognition include hydrogen bonding, steric hindrance, and π-π stacking with the quinoline ring. researchgate.net

Computational Modeling of Catalytic Mechanisms and Ligand Interactions

Once the ligand's intrinsic properties are established, computational models can simulate its behavior within a catalytic reaction, either as an organocatalyst or as a ligand in a metal complex.

Transition State Analysis in Asymmetric Catalysis

Asymmetric catalysis hinges on the energy difference between the transition states leading to the different enantiomeric products. The enantiomeric excess of a reaction is determined by the difference in the activation free energies (ΔΔG‡) of the two competing diastereomeric transition states.

Computational chemists locate these transition state structures on the potential energy surface and calculate their energies. researchgate.net A lower energy transition state implies a faster reaction rate, and therefore the product formed via that pathway will be the major enantiomer. For a reaction catalyzed by a system involving this compound, this would involve modeling the entire reacting system, including the catalyst, substrates, and potentially solvent molecules.

Ligand-Substrate Interactions in Metal Complexes and Organocatalytic Systems

The precise way in which the this compound ligand binds to a metal center or interacts with a substrate is fundamental to its catalytic function. Computational models can elucidate these interactions in detail. In metal complexes, the nitrogen atoms of the quinoline and the amino group can act as a bidentate ligand, forming a chiral pocket around the metal. Calculations can reveal bond lengths, bond angles, and the nature of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that hold the substrate in a specific orientation, leading to a stereoselective reaction. nih.govresearchgate.net

Prediction of Enantioselectivity and Elucidation of Reaction Pathways

The ultimate goal of these computational studies is to predict the outcome of a reaction and understand why a particular enantiomer is formed preferentially. By calculating the energies of all intermediates and transition states along the reaction pathway for the formation of both enantiomers, a complete energy profile can be constructed. nih.gov

From this profile, the rate-determining step and the enantioselectivity-determining step can be identified. This detailed mechanistic understanding allows researchers to rationally modify the catalyst structure to improve its performance, guiding future experimental work.

The table below illustrates a hypothetical energy profile for a reaction leading to (R) and (S) products.

| Species | Relative Energy (kcal/mol) - R Pathway | Relative Energy (kcal/mol) - S Pathway |

| Reactants + Catalyst | 0.0 | 0.0 |

| Intermediate 1 | -5.2 | -5.0 |

| Transition State 1 | +15.3 | +17.8 |

| Product Complex | -10.1 | -9.8 |

In this hypothetical example, the transition state for the R pathway is 2.5 kcal/mol lower in energy, which would lead to the preferential formation of the R product.

In Silico Design of Novel this compound Derivatives and Catalysts

The design of new catalysts based on the this compound framework is heavily reliant on computational strategies. These methods enable the exploration of vast chemical spaces to identify derivatives with enhanced catalytic activity and selectivity. By modifying the core structure and evaluating the performance of the resulting virtual compounds, researchers can prioritize synthetic efforts on the most promising candidates.

Virtual screening and molecular modeling are at the forefront of optimizing catalysts derived from this compound. These techniques are used to predict how modifications to the ligand structure will affect its interaction with a metal center and the substrate in a catalytic cycle.

Molecular docking, a key component of virtual screening, can be employed to predict the binding orientation of various this compound derivatives within the active site of a conceptual catalytic system. This allows for the rapid assessment of a large library of virtual compounds to identify those with the most favorable geometric and electronic properties for catalysis.

For instance, density functional theory (DFT) calculations can provide deep insights into the electronic structure and stability of proposed catalyst-substrate complexes. By calculating parameters such as binding energies and activation barriers for key reaction steps, researchers can build a predictive model of catalytic performance. While specific data tables for large-scale screens of this compound derivatives are not yet prevalent in public literature, the methodology is well-established for analogous systems.

Table 1: Hypothetical Data from a Virtual Screening of this compound Derivatives

| Derivative ID | Modification | Predicted Binding Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |

| QEA-001 | Parent Compound | -7.5 | 85 |

| QEA-002 | Phenyl group at C4 | -8.2 | 92 |

| QEA-003 | Methoxy group at C6 | -7.8 | 88 |

| QEA-004 | Trifluoromethyl at C4 | -9.1 | 95 |

| QEA-005 | N-oxide on quinoline | -6.9 | 75 |

This table is illustrative and based on general principles of catalyst design, as specific public data for this compound is limited.

Computational Structure-Activity Relationship (SAR) studies are crucial for understanding how the structural features of this compound derivatives influence their catalytic activity. These studies aim to build mathematical models that correlate structural descriptors with observed or predicted catalytic outcomes. nih.gov

By analyzing a series of related compounds, computational chemists can identify key molecular properties, such as steric bulk, electronic effects, and conformational flexibility, that govern catalyst performance. This knowledge is then used to guide the design of new derivatives with improved properties.

Quantitative Structure-Activity Relationship (QSAR) models are a powerful tool in this context. A 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) can be used to create a 3D map of the steric and electrostatic fields around the catalyst scaffold, highlighting regions where modifications are likely to enhance activity and selectivity. For example, a QSAR model might reveal that increased steric hindrance at a particular position on the quinoline ring leads to higher enantioselectivity in a specific reaction.

Table 2: Key Structural Descriptors and Their Impact on Catalytic Activity (Hypothetical SAR)

| Structural Feature | Descriptor | Impact on Enantioselectivity | Rationale |

| Quinoline Ring Substitution | Hammett Parameter (σ) | Electron-withdrawing groups increase selectivity | Modulates the Lewis basicity of the quinoline nitrogen. |

| Ethylamine Backbone | Torsional Angle (φ) | Restricted rotation enhances selectivity | Pre-organizes the catalyst for optimal substrate binding. |

| Amino Group | pKa | Higher basicity can improve reaction rate | Affects the proton transfer steps in the catalytic cycle. |

| Chiral Center | Absolute Configuration | (S)-configuration favors R-product | Dictates the stereochemical outcome of the reaction. |

This table represents a conceptual SAR based on established principles in asymmetric catalysis, pending specific computational studies on this compound.

Advanced Characterization Techniques for 1s 1 2 Quinolyl Ethylamine and Its Functional Systems

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure and chiral properties of (1S)-1-(2-Quinolyl)ethylamine in a non-destructive manner. These methods provide detailed information on atomic connectivity, stereochemistry, and conformational preferences.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural analysis. For chiral molecules like this compound, advanced NMR methods are crucial for unambiguous stereochemical assignment. While standard ¹H and ¹³C NMR confirm the molecular skeleton, more sophisticated techniques are required to determine the absolute configuration.

One powerful approach involves the use of chiral derivatizing agents (CDAs). These agents, such as α-fluorinated phenylacetic phenylselenoester, react with the primary amine to form diastereomers. frontiersin.orgnih.gov These newly formed diastereomers exhibit distinct NMR signals, particularly in ¹⁹F NMR, allowing for the differentiation of the original enantiomers. The differences in the chemical shifts (Δδ) between the diastereomeric products can be compared with values calculated using Density Functional Theory (DFT) to confidently assign the absolute configuration of the amine. frontiersin.orgnih.gov

Another method utilizes chiral solvating agents (CSAs) which form transient, non-covalent diastereomeric complexes with the enantiomers. This interaction induces chemical shift non-equivalence in the NMR spectrum, allowing for both the determination of enantiomeric excess and, in some cases, the assignment of absolute configuration by comparing the observed shifts to established models. researchgate.net

Chiral Chromatography (e.g., SFC, HPLC) for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee), or optical purity, is critical for any application involving a single enantiomer. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is the premier technique for this purpose. These methods physically separate the enantiomers, allowing for their individual quantification.

The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. For primary amines, polysaccharide-based CSPs and crown ether-derived phases have proven effective. wiley.comresearchgate.net SFC is often favored over HPLC for its speed, lower solvent consumption, and higher efficiency in separating chiral molecules. wiley.comchromatographyonline.com The choice of mobile phase, including organic modifiers and acidic or basic additives, is optimized to achieve baseline separation of the enantiomeric peaks. chromatographyonline.comresearchgate.net For instance, a combination of trifluoroacetic acid and triethylamine is often used as an additive in the mobile phase to improve peak shape and selectivity for primary amines. chromatographyonline.com

| Technique | Chiral Stationary Phase (CSP) | Typical Mobile Phase | Common Additives | Reference |

|---|---|---|---|---|

| SFC | Cyclofructan-based (e.g., Larihc CF6-P) | CO₂ / Methanol | Trifluoroacetic acid (TFA) / Triethylamine (TEA) | chromatographyonline.com |

| SFC | Crown ether-derived (e.g., Crownpak® CR-I (+)) | CO₂ / Alcohol | Methanesulfonic acid (MSA) | wiley.comresearchgate.net |

| HPLC (Normal Phase) | Polysaccharide-based (e.g., Chiralpak® AD-3) | n-Hexane / Isopropanol (IPA) / Methanol | TFA / TEA | researchgate.net |

Circular Dichroism (CD) Spectroscopy for Chirality Assessment and Conformation

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint for a specific enantiomer. Enantiomers produce mirror-image CD spectra, making this technique highly effective for assessing chirality.

For this compound, the quinoline (B57606) moiety acts as a chromophore. The CD spectrum provides information about the spatial arrangement of the ethylamine (B1201723) group relative to the quinoline ring system. The absolute configuration can be determined by comparing the experimental CD spectrum with that predicted by theoretical calculations, such as time-dependent density functional theory (TD-DFT). nih.govresearchgate.netamericanlaboratory.com A good correlation between the signs and relative magnitudes of the experimental and calculated CD bands allows for a confident assignment of the absolute stereochemistry. americanlaboratory.comspectroscopyeurope.com This method is particularly valuable when single crystals suitable for X-ray diffraction are not available. spectroscopyeurope.com

X-ray Crystallography for Absolute Configuration Determination and Supramolecular Interactions

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, and offers unparalleled insight into how molecules are arranged in the solid state.

Single-Crystal X-ray Diffraction of this compound and its Derivatives

Single-crystal X-ray diffraction analysis is the gold standard for the unambiguous determination of absolute configuration. By diffracting X-rays through a high-quality single crystal of the compound or a suitable derivative, a three-dimensional electron density map can be generated, revealing the precise spatial coordinates of each atom. nih.govmdpi.com

The process involves collecting diffraction data on a diffractometer, solving the structure using direct methods, and refining the atomic positions and displacement parameters. mdpi.com For chiral molecules, the use of anomalous dispersion, particularly with Mo-Kα radiation, allows for the determination of the absolute structure, often expressed through the Flack parameter. nih.gov A Flack parameter value close to zero for a given configuration confirms the assignment. While a specific crystal structure for this compound is not detailed in the provided context, the methodology is routinely applied to quinoline derivatives and chiral amines to establish their absolute stereochemistry with certainty. researchgate.netresearchgate.netdntb.gov.ua

| Parameter | Description |

|---|---|

| Crystal System & Space Group | Describes the symmetry of the crystal lattice (e.g., Monoclinic, P2₁/c). |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. |

| Atomic Coordinates | The (x, y, z) position of each atom in the unit cell. |

| Bond Lengths and Angles | Precise measurements of intramolecular geometry. |

| Flack Parameter | A value used to confirm the absolute configuration of a chiral, non-centrosymmetric crystal structure. |

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking) in Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. mdpi.com Analysis of the crystal structure of this compound and its derivatives reveals the specific forces that dictate its supramolecular assembly.

Hydrogen Bonding: The primary amine group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atom of the quinoline ring is a hydrogen bond acceptor. This facilitates the formation of robust intermolecular hydrogen bonds, such as N-H···N, which often play a primary role in organizing the molecules into specific motifs like chains or dimers. nih.govrsc.orgnih.gov These interactions are crucial for the stability of the crystal lattice. rsc.org

Mass Spectrometry for Mechanistic Pathway Tracing and Product Identification

Mass spectrometry has emerged as a powerful and indispensable tool for elucidating the intricate mechanistic pathways of reactions involving this compound and for the definitive identification of reaction products. The high sensitivity and specificity of mass spectrometric techniques, particularly when coupled with chromatographic separation methods like liquid chromatography (LC-MS) or gas chromatography (GC-MS), allow for the real-time monitoring of reactions, the detection of transient intermediates, and the structural characterization of final products. Electrospray ionization (ESI) mass spectrometry is especially valuable for studying the solution-phase behavior of catalytic systems involving this compound, as it allows for the gentle ionization of molecules directly from solution, preserving non-covalent interactions and providing a snapshot of the species present in the reaction mixture.

Detailed research findings have demonstrated the utility of off-line ESI-MS reaction monitoring in organocatalytic processes mediated by chiral primary amines, a class to which this compound belongs. unibo.it These studies have successfully identified several putative intermediate species, which are often observed in their protonated or sodiated forms. unibo.it The ability to detect these intermediates provides crucial insights into the reaction mechanism, helping to validate proposed catalytic cycles.

For instance, in asymmetric reactions catalyzed by primary amines, key intermediates such as iminium ions and enamines are often proposed. ESI-MS can provide direct evidence for the existence of these species. The mass spectrum of a reaction mixture at various time points can reveal the appearance and disappearance of signals corresponding to the catalyst, reactants, intermediates, and products.

Table 1: Hypothetical ESI-MS Data for Monitoring a Reaction Catalyzed by this compound

| Observed m/z | Proposed Species | Formula | Role in Reaction |

| 173.09 | [this compound+H]⁺ | C₁₁H₁₃N₂⁺ | Protonated Catalyst |

| 229.13 | [Reactant_A+H]⁺ | C₁₀H₁₃O₄⁺ | Protonated Reactant |

| 384.21 | [Iminium_Intermediate+H]⁺ | C₂₁H₂₄N₂O₃⁺ | Key Intermediate |

| 384.21 | [Enamine_Intermediate+H]⁺ | C₂₁H₂₄N₂O₃⁺ | Key Intermediate |

| 406.19 | [Iminium_Intermediate+Na]⁺ | C₂₁H₂₃N₂O₃Na⁺ | Sodiated Intermediate |

| 430.18 | [Product+H]⁺ | C₂₁H₂₄N₂O₅⁺ | Protonated Product |

| 452.16 | [Product+Na]⁺ | C₂₁H₂₃N₂O₅Na⁺ | Sodiated Product |

Note: The m/z values and formulas in this table are illustrative and would be specific to the particular reaction being studied.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments are instrumental in confirming the structures of both intermediates and final products. By selecting a specific ion (a precursor ion) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation spectrum (product ion spectrum) is generated. This spectrum provides a fingerprint of the molecule's structure. For quinoline-containing compounds, characteristic fragmentation pathways often involve cleavage of the quinoline ring system or losses of substituents. researchgate.netresearchgate.net The analysis of these fragmentation patterns allows for the unambiguous identification of reaction products, even in complex mixtures.

Furthermore, the combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for separating and identifying multiple products that may be formed in a reaction. This is particularly useful for assessing the selectivity of a reaction and for identifying any side products. The retention time from the LC provides an additional dimension of separation, while the mass spectrometer provides mass information and structural data for each separated component. nih.gov In the context of reactions involving this compound, LC-MS can be used to quantify the yield of the desired product and to identify any impurities or byproducts, which is crucial for optimizing reaction conditions.

Future Research Directions and Emerging Applications of 1s 1 2 Quinolyl Ethylamine in Academic Contexts

Development of Novel Stereoselective Synthetic Strategies for Advanced Chiral Quinolyl Amines

The demand for enantiomerically pure chiral amines in pharmaceuticals and fine chemicals continues to drive the development of innovative synthetic methods. nih.gov Future research in the synthesis of advanced chiral quinolyl amines, including derivatives of (1S)-1-(2-Quinolyl)ethylamine, is focused on enhancing efficiency, selectivity, and substrate scope. A primary area of investigation is the advancement of transition metal-catalyzed asymmetric hydrogenation. nih.gov While significant progress has been made in the asymmetric hydrogenation of imines and related compounds, ongoing research aims to develop new catalyst systems that offer higher turnover numbers and function under milder conditions for quinoline-based substrates.

Another promising direction is the use of biocatalysis. ω-Transaminases have proven effective for the synthesis of other chiral amines, such as (S)-1-(5-fluoropyrimidin-2-yl)ethylamine, achieving high yields and excellent enantiomeric excess (ee). researchgate.net Adapting these enzymatic systems for the synthesis of quinolyl amines could provide a more sustainable and highly selective alternative to traditional chemical methods. Research in this area will likely involve screening new transaminases or engineering existing ones to accommodate the bulkier quinoline (B57606) moiety. researchgate.net

| Synthetic Strategy | Catalyst/Enzyme Type | Potential Advantages | Research Focus |

| Asymmetric Hydrogenation | Iridium or Rhodium complexes with chiral ligands | High efficiency, broad substrate scope | Development of new P-stereogenic or N-heterocyclic carbene ligands. nih.gov |

| Biocatalytic Transamination | ω-Transaminase | High enantioselectivity (>99% ee), mild reaction conditions, sustainability | Enzyme screening and protein engineering for quinoline substrates. researchgate.net |

| Kinetic Resolution | Transaminase combined with an amino acid oxidase | Preparation of both (R)- and (S)-enantiomers with high purity. | Optimization for quinolyl amine substrates. researchgate.net |

Exploration of New Catalytic Transformations and Expansion of Reaction Scope

Beyond its role as a synthetic target, this compound and its derivatives are being explored as chiral ligands and organocatalysts in a variety of new transformations. The quinoline nitrogen and the primary amine provide two coordination sites, enabling its use as a bidentate ligand in metal-catalyzed reactions. Future work will likely focus on leveraging this compound to catalyze reactions that are currently challenging.

One area of expansion is in C-H activation and functionalization. The development of chiral ligands that can effectively control the stereochemistry of C-H activation is a major goal in modern organic synthesis. Ligands derived from this compound could be designed to promote enantioselective C-H functionalization reactions, leading to the efficient construction of complex chiral molecules. researchgate.net Additionally, the application of quinolyl amine derivatives in photoredox catalysis is an emerging field. The quinoline moiety can participate in photo-induced electron transfer processes, and the chiral amine can provide stereocontrol, opening avenues for new asymmetric radical reactions.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The integration of continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. mdpi.com The future synthesis of this compound and its derivatives is poised to benefit from these technologies. rsc.org Flow chemistry allows for the safe handling of hazardous reagents and intermediates and can significantly reduce reaction times. nih.gov For instance, multistep syntheses that are cumbersome in batch mode can be streamlined into a single, continuous process, eliminating the need for intermediate purification and isolation. mdpi.comnih.gov

Table Comparing Batch vs. Potential Flow Synthesis of a Chiral Amine Intermediate

| Parameter | Batch Process | Flow Process | Advantage of Flow |

|---|---|---|---|

| Reaction Time | 6 - 40 hours | 6 - 20 minutes | Significant reduction in time. nih.gov |

| Scalability | Difficult, requires process re-optimization | Straightforward, linear scaling | Easier transition from lab to industrial scale. researchgate.net |

| Safety | Handling of unstable intermediates can be hazardous | Unstable intermediates are generated and consumed in situ | Improved safety profile. mdpi.com |

Advanced Ligand Systems for Highly Chemo- and Enantioselective Processes

The this compound scaffold is a valuable starting point for the design of more complex and highly effective chiral ligands. By modifying the amine group, researchers can synthesize a wide array of multidentate ligands for transition metal catalysis. researchgate.net Future research is directed towards creating ligand systems that can achieve exceptional levels of chemo- and enantioselectivity in challenging reactions.

One promising approach is the development of tripodal tetradentate ligands incorporating the 2-quinolylethyl moiety. researchgate.net These ligands can create a well-defined chiral pocket around a metal center, enabling precise stereochemical control. The steric and electronic properties of the quinoline ring can be fine-tuned by introducing substituents, allowing for the optimization of the ligand for specific catalytic applications. nih.gov Another advanced strategy involves the design of bifunctional ligands. These ligands possess both a metal-binding site and a separate functional group, such as a hydrogen-bond donor or a Brønsted acid/base, which can interact with the substrate to enhance selectivity. acs.org This cooperative catalysis approach can lead to significantly improved performance compared to traditional ligand systems.

Synergistic Approaches Combining Computational and Experimental Chemistry for Rational Design

The rational design of catalysts and ligands, guided by computational chemistry, is becoming an increasingly powerful tool in chemical research. mdpi.com This synergistic approach, which combines theoretical predictions with experimental validation, is set to accelerate the development of new applications for this compound. nih.gov Computational methods, such as Density Functional Theory (DFT) and molecular docking, can be used to model reaction transition states, predict enantioselectivity, and understand catalyst-substrate interactions. nih.gov

This "in silico" screening allows researchers to prioritize the most promising ligand candidates for synthesis, saving significant time and resources. mdpi.com For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of quinolyl amine-based ligands with their catalytic performance. mdpi.com This data-driven approach can reveal subtle structure-activity relationships and guide the design of next-generation ligands with superior activity and selectivity. rsc.org The iterative cycle of computational design, chemical synthesis, and experimental testing is a key future direction that will unlock the full potential of this compound in asymmetric catalysis and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.